molecular formula C13H20N2O7 B15139764 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione

Cat. No.: B15139764
M. Wt: 316.31 g/mol
InChI Key: CZDMOSZQRJZGTI-LABGDYGKSA-N
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Description

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring and a modified oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor, such as a sugar derivative, under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: This can be achieved through a condensation reaction between a suitable amine and a carbonyl compound.

    Functional Group Modifications: The hydroxyl and methoxyethoxy groups are introduced through selective protection and deprotection steps, as well as through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and reactions are typically carried out under inert atmospheres to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxyethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Nucleophiles: Sodium methoxide (NaOMe), sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid analogs and potential as a biochemical probe.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in nucleic acid synthesis, thereby preventing the replication of viruses or the proliferation of cancer cells. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
  • 5,6-Dihydrouridine

Uniqueness

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxyethoxy group, in particular, differentiates it from other similar compounds and may enhance its solubility and bioavailability.

Properties

Molecular Formula

C13H20N2O7

Molecular Weight

316.31 g/mol

IUPAC Name

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H20N2O7/c1-14-9(17)3-4-15(13(14)19)12-11(21-6-5-20-2)10(18)8(7-16)22-12/h3-4,8,10-12,16,18H,5-7H2,1-2H3/t8-,10?,11+,12-/m1/s1

InChI Key

CZDMOSZQRJZGTI-LABGDYGKSA-N

Isomeric SMILES

CN1C(=O)C=CN(C1=O)[C@H]2[C@H](C([C@H](O2)CO)O)OCCOC

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)OCCOC

Origin of Product

United States

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